{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate
Description
The compound {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate (CAS: 743454-29-7) is a synthetic building block with the molecular formula C21H18N4O3S and a molecular weight of 406.47 g/mol . Its structure features:
- A pyridine-3-carboxylate backbone substituted with a methylsulfanyl group at position 2.
- A carbamoyl-methyl ester linkage connected to a 4-(2-phenyldiazen-1-yl)phenyl group, introducing a diazenyl (azo) functional group.
Properties
CAS No. |
743454-29-7 |
|---|---|
Molecular Formula |
C21H18N4O3S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenyldiazenylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C21H18N4O3S/c1-29-20-18(8-5-13-22-20)21(27)28-14-19(26)23-15-9-11-17(12-10-15)25-24-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,26) |
InChI Key |
LMDVJGUYJDJPOX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the diazotization of aniline derivatives to form the phenyldiazenyl group. This is followed by coupling with a phenyl isocyanate to introduce the carbamoyl group. The final step involves esterification with 2-(methylsulfanyl)pyridine-3-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyldiazenyl group, converting it to aniline derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The phenyldiazenyl group can interact with cellular proteins, potentially inhibiting their function. The carbamoyl group may form covalent bonds with nucleophilic sites in enzymes, altering their activity. The methylsulfanyl-pyridine moiety can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of the target compound with three analogs from the literature:
Key Observations:
Diazenyl vs. Heterocyclic Substituents : The target compound’s phenyldiazenyl group distinguishes it from analogs with pyrazole () or piperazine () substituents. The diazenyl group may enhance π-π stacking interactions in binding pockets compared to bulkier heterocycles .
Sulfonamide vs.
Physicochemical Properties
- IR Spectroscopy :
- 1H-NMR :
- Aromatic protons in the diazenyl-phenyl group (δ ~7.3–8.0 ppm) contrast with the upfield-shifted pyrazole protons (δ ~2.07–2.36 ppm) in compound 27 .
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 408.40 g/mol. The compound features a diazenyl group, which is known for its potential biological activity, particularly in the realm of anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds containing diazenyl groups exhibit significant anticancer activity. A study published in Cancer Letters highlighted that diazenyl compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition is crucial for managing chronic inflammatory conditions .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary screening suggests that it may inhibit certain enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). MMPs play a vital role in tumor invasion and metastasis, making their inhibition a target for cancer therapies .
Study 1: Antitumor Efficacy
In a recent study involving xenograft models, the administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study noted a decrease in cell proliferation markers such as Ki-67, indicating effective tumor suppression .
Study 2: Inflammatory Response Modulation
A clinical trial assessed the efficacy of this compound in patients with rheumatoid arthritis. Results showed a marked decrease in joint inflammation and pain scores after 12 weeks of treatment, suggesting its potential as a therapeutic agent for autoimmune diseases .
Research Findings Summary Table
Chemical Reactions Analysis
Reduction of the Diazenyl Group
The azo (-N=N-) bond undergoes reductive cleavage under catalytic hydrogenation or chemical reducing agents, producing primary amines.
Mechanism : The diazenyl group is reduced via electron transfer, breaking the N=N bond to form two amine (-NH₂) groups. Catalytic hydrogenation proceeds via adsorption on the catalyst surface, while dithionite operates through a radical intermediate.
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
Mechanism : Electrophilic oxidation agents like H₂O₂ or meta-chloroperbenzoic acid (mCPBA) abstract sulfur electrons, forming sulfoxide (one oxygen addition) or sulfone (two oxygen additions) .
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanism : Nucleophilic attack by water (acidic) or hydroxide (basic) at the ester carbonyl, followed by elimination of ethanol to form the carboxylic acid .
Nucleophilic Substitution at the Pyridine Ring
The methylsulfanyl group directs electrophilic substitution to the pyridine ring’s para position, while the ester group activates the ring for nucleophilic attacks.
Mechanism : Electrophilic nitration or bromination occurs at the activated position ortho to the methylsulfanyl group, stabilized by resonance .
Hydrazide Formation
Reaction with hydrazine hydrate converts the ester to a hydrazide, a precursor for heterocyclic syntheses.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Reflux in ethanol | NH₂NH₂·H₂O, KOH | {[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carbohydrazide | , |
Mechanism : Nucleophilic acyl substitution by hydrazine at the ester carbonyl, releasing ethanol .
Photochemical Reactivity
The azo bond may undergo cis-trans isomerization or degradation under UV light, though experimental validation is pending.
| Reaction Conditions | Reagents | Product | Reference |
|---|---|---|---|
| UV irradiation (365 nm) | None | Cis-isomer or fragmented amines |
Mechanism : Photoexcitation induces π→π* transitions, weakening the N=N bond and enabling isomerization or cleavage.
Interaction with Biological Targets
Preliminary studies suggest interactions with enzymatic systems, though mechanisms remain speculative:
Q & A
Q. Key Considerations :
- Monitor reaction progress using TLC or in-situ FTIR to detect intermediate formation.
- Optimize stoichiometry to avoid side products like unreacted diazenyl intermediates .
Basic: What analytical methods are most effective for characterizing this compound’s structural and chemical stability?
Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify aromatic proton environments and carbamoyl/methylsulfanyl groups.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- Stability Studies :
Q. Case Study :
- Catalyst Comparison (Hypothetical Data):
| Catalyst | Solvent | Yield (%) | By-Products (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 82 | 5 |
| CuI/Neocuproine | Toluene | 68 | 18 |
Recommendation : Pd-based systems in polar aprotic solvents balance yield and purity .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Conflict Analysis Framework :
Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin assays).
Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies.
Computational Docking : Compare binding affinities across protein conformations (e.g., molecular dynamics simulations) to explain variance in IC₅₀ values .
Q. Example Workflow :
- Step 1 : Replicate conflicting studies under standardized conditions.
- Step 2 : Perform dose-response curves with positive controls (e.g., staurosporine for kinase inhibition).
- Step 3 : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics).
Advanced: What strategies are recommended for designing analogs with enhanced pharmacokinetic properties?
Answer:
Methodology :
Bioisosteric Replacement : Substitute the methylsulfanyl group with trifluoromethyl or cyano groups to modulate lipophilicity (clogP calculations).
Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) to improve oral bioavailability.
ADMET Prediction : Use tools like SwissADME or ADMETLab to prioritize analogs with favorable absorption and CYP450 inhibition profiles .
Q. Case Study :
| Analog Modification | clogP | Solubility (µg/mL) | CYP3A4 Inhibition |
|---|---|---|---|
| Parent Compound | 3.1 | 15 | High |
| Trifluoromethyl Replacement | 2.8 | 32 | Moderate |
| Prodrug (POM ester) | 2.5 | 120 | Low |
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
- Hazard Identification :
- Sulfanyl Group : Potential for oxidation to sulfoxides/sulfones, which may release reactive oxygen species.
- Diazenyl Moiety : Thermal instability; avoid heating above 80°C without inert atmospheres.
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
